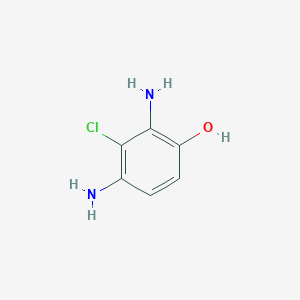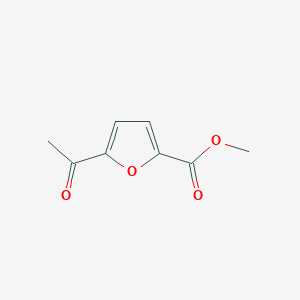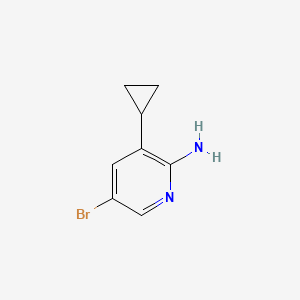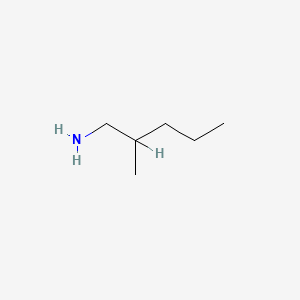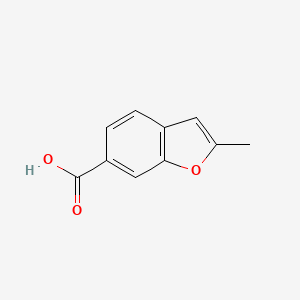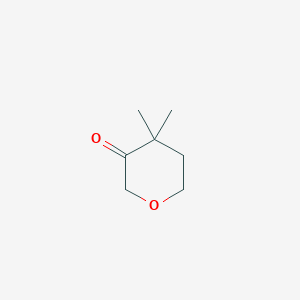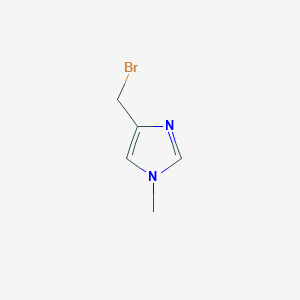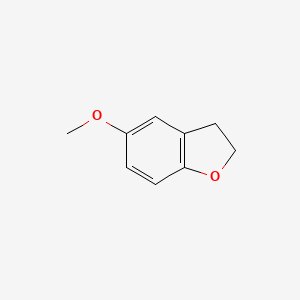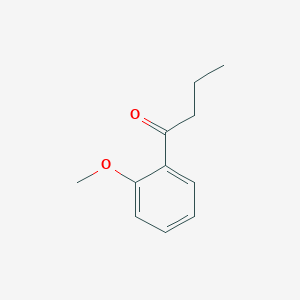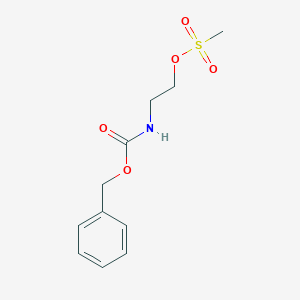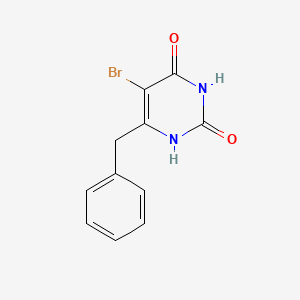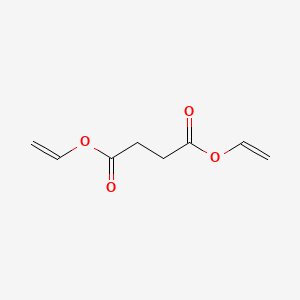
Butanedioic acid, diethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butanedioic acid, diethenyl ester, also known as diethyl succinate, is a chemical compound with the formula C8H14O4 . It is the diethyl ester of succinic acid and acts as an irritant .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.1944 . The specific physical and chemical properties such as boiling point, melting point, and others are not provided in the search results.Safety and Hazards
properties
CAS RN |
13416-90-5 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
bis(ethenyl) butanedioate |
InChI |
InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
AJCHRUXIDGEWDK-UHFFFAOYSA-N |
SMILES |
C=COC(=O)CCC(=O)OC=C |
Canonical SMILES |
C=COC(=O)CCC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



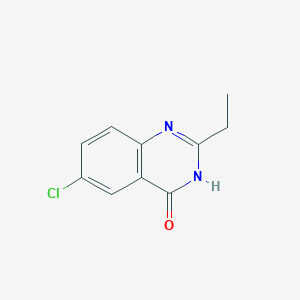
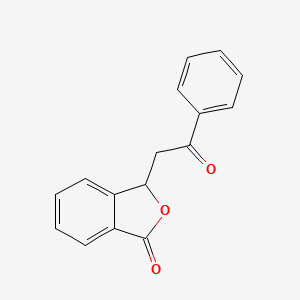
![2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3186858.png)
